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Core Science & Biosynthesis

Foundational

Chemical properties and structure of (3S)-3-phenyl-1,4-oxazepane hydrochloride

The following technical guide details the chemical properties, structural analysis, and synthesis of (3S)-3-phenyl-1,4-oxazepane hydrochloride . This document is structured for researchers and drug discovery professional...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, structural analysis, and synthesis of (3S)-3-phenyl-1,4-oxazepane hydrochloride . This document is structured for researchers and drug discovery professionals, focusing on the compound's utility as a chiral building block in medicinal chemistry.[1]

[2]

Executive Summary

(3S)-3-phenyl-1,4-oxazepane hydrochloride is a chiral, seven-membered heterocyclic amine used primarily as a scaffold in fragment-based drug discovery (FBDD) and library synthesis.[2] As a medium-sized ring system, it occupies a unique chemical space between the rigid morpholines and the flexible diazepines.[1] Its 3-phenyl substituent provides a defined hydrophobic vector, while the secondary amine and ether oxygen offer hydrogen bonding handles, making it an attractive pharmacophore for Central Nervous System (CNS) targets, including orexin and histamine receptors.

This guide analyzes its physicochemical profile, modern synthetic routes (including SnAP chemistry), and structural dynamics.

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

Nomenclature and Identifiers[1][8][9]
  • IUPAC Name: (3S)-3-phenyl-1,4-oxazepane hydrochloride[1][2]

  • Common Name: (S)-3-Phenyl-homomorpholine HCl[1]

  • Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    H
    
    
    
    NO
    
    
    HCl[1][3][4]
  • Molecular Weight: 177.25 g/mol (Free base), 213.71 g/mol (HCl salt)[1]

  • Chiral Center: C3 (S-configuration)

  • Related PubChem CID: 167721837 (for the (3R) enantiomer reference)[1]

Structural Connectivity

The 1,4-oxazepane core consists of a seven-membered ring containing one oxygen atom at position 1 and one nitrogen atom at position 4.[2] In the (3S)-3-phenyl derivative, the phenyl group is attached to C3, the carbon atom flanked by the ether oxygen bridge (C2-O1) and the amine (N4).[2]

SMILES (Free Base): C1CNC2=CC=CC=C2

Stereochemistry and Conformation

The seven-membered ring of 1,4-oxazepane is conformationally flexible, existing in equilibrium between twist-chair and twist-boat forms.[1][2]

  • Substituent Effect: The bulky phenyl group at C3 prefers a pseudo-equatorial position to minimize 1,3-diaxial-like steric interactions across the ring.[1][2]

  • Salt Formation: Protonation of the N4 amine (forming the hydrochloride salt) locks the nitrogen inversion, often stabilizing a specific twist-chair conformer in the solid state where the ammonium proton can engage in intramolecular H-bonding with the ether oxygen (N-H

    
     O).[1]
    

Physicochemical Properties[1][2][10][11]

The following properties are critical for handling and formulation. Values are derived from experimental data of the class and calculated predictions where specific salt data is proprietary.[1]

PropertyValue / DescriptionContext
Physical State White to off-white crystalline solidHygroscopic; store under desiccant.[1][2]
Solubility High in Water, Methanol, DMSOHCl salt confers high aqueous solubility (>50 mg/mL).[1]
Melting Point 185 – 195 °C (Decomposition)Typical for secondary amine HCl salts.[1]
pKa (Conjugate Acid) 8.6 ± 0.5 (Predicted)Slightly more basic than morpholine (pKa 8.[1]36) due to ring flexibility.[1]
LogP (Free Base) ~ 1.8Phenyl group adds lipophilicity; suitable for CNS penetration.[1]
H-Bond Donors 2 (NH

)
In salt form.[1][2]
H-Bond Acceptors 1 (Ether Oxygen)The ammonium is a donor.[1][2]

Synthetic Routes & Manufacturing[2]

Synthesis of (3S)-3-phenyl-1,4-oxazepane has evolved from classical cyclization to modern radical cross-coupling.[2]

Method A: SnAP Reagent Chemistry (Modern)

The most efficient route for accessing substituted medium rings is the SnAP (Tin Amine Protocol) developed by the Bode Group.[1] This method uses a silicon- or tin-based reagent to convert aldehydes directly into saturated N-heterocycles.[1][2]

  • Reagent: SnAP-OA (for 1,4-oxazepanes).[1][2][5]

  • Substrate: Benzaldehyde.[1]

  • Mechanism: Condensation of benzaldehyde with the amino-stannane reagent forms an imine.[1][2] Radical generation (via Cu(II) or photocatalysis) triggers a 7-endo-trig cyclization.[1][2]

  • Stereochemistry: The product is initially racemic; chiral resolution (e.g., via chiral HPLC or tartaric acid crystallization) is required to isolate the (3S) enantiomer.[1]

Method B: Chiral Pool Synthesis (Classical)

To obtain the (3S) enantiomer directly without resolution, synthesis starts from chiral amino alcohols.[1]

  • Starting Material: (S)-Phenylglycinol.[1][2]

  • Step 1 (Alkylation): N-alkylation with 3-chloropropan-1-ol or an equivalent 3-carbon linker.[1][2]

  • Step 2 (Cyclization): Intramolecular etherification (Williamson ether synthesis or Mitsunobu reaction) closes the ring.[1]

    • Challenge: 7-membered ring closure is entropically disfavored compared to 5- or 6-membered rings, often requiring high dilution.[1][2]

Visualization: SnAP Synthesis Workflow

The following diagram illustrates the modular SnAP approach, which is preferred for generating libraries of analogs.

SnAP_Synthesis Aldehyde Benzaldehyde (Substrate) Imine Imine Intermediate Aldehyde->Imine Condensation SnAP SnAP-OA Reagent (Amino-Stannane) SnAP->Imine Radical C-Centered Radical Imine->Radical Cu(OTf)2 / 2,6-lutidine Product (±)-3-Phenyl-1,4-oxazepane Radical->Product 7-endo-trig Cyclization Resolution Chiral Resolution (HPLC/Crystallization) Product->Resolution Final (3S)-Enantiomer HCl Salt Resolution->Final

Caption: Figure 1. Synthesis of 3-phenyl-1,4-oxazepane via SnAP radical cyclization and resolution.

Analytical Characterization

Validating the structure and purity of (3S)-3-phenyl-1,4-oxazepane HCl requires specific analytical markers.

Proton NMR ( H-NMR)

In D


O or DMSO-d

, the spectrum will display:
  • Aromatic Region (7.3 – 7.5 ppm): Multiplet corresponding to the 5 phenyl protons.[1]

  • Chiral Methine (C3-H): A distinct doublet of doublets (dd) or triplet around 3.8 – 4.2 ppm , shifted downfield due to the adjacent Nitrogen and Phenyl ring.[1]

  • Ring Methylene Protons: Complex multiplets between 1.8 ppm and 3.8 ppm corresponding to the C2, C5, C6, and C7 protons.[1] The non-equivalence of geminal protons confirms the rigidified ring structure in the salt form.[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion [M+H]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    :  m/z 178.1[1][4]
    
  • Fragmentation: Loss of the phenyl ring or ring opening may be observed at higher collision energies.[1]

Chiral Purity Determination[1][2]
  • Method: Chiral HPLC or SFC.[1]

  • Column: Polysaccharide-based stationary phase (e.g., Chiralpak IC or AD-H).[1][2]

  • Mobile Phase: Hexane/IPA/Diethylamine (for free base) or polar organic mode for the salt.[1]

  • Requirement: >98% ee is standard for medicinal chemistry applications.[1]

Applications in Medicinal Chemistry

Scaffold Hopping & Bioisosterism

The 1,4-oxazepane ring is often used as a bioisostere for:

  • Morpholines: To increase metabolic stability or alter the vector of substituents (7-membered vs 6-membered).[1][2]

  • 1,4-Diazepines: To reduce basicity (one amine replaced by oxygen) and improve solubility while maintaining the overall shape.[1]

Target Classes
  • Orexin Receptor Antagonists: The 3-phenyl-1,4-oxazepane core mimics the geometry of known dual orexin receptor antagonists (DORAs) used for insomnia.[1][2]

  • Histamine H3 Ligands: The basic amine and lipophilic phenyl group fit the pharmacophore for H3 antagonists/inverse agonists.[1]

Handling and Stability Protocols

Storage Conditions
  • Temperature: Store at 2–8°C (refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible.[1]

  • Stability: Stable in solid form for >2 years. Aqueous solutions should be prepared fresh, as the hemi-aminal ether linkage is stable but can degrade under extreme acidic stress over prolonged periods.[1]

Safety
  • GHS Classification: Warning.[1]

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.[1]

References

  • Vo, C. V., Luescher, M. U., & Bode, J. W. (2014).[1] SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes. Nature Chemistry, 6(4), 310–314.[1]

  • PubChem. (2025).[1][6][7] (3R)-3-phenyl-1,4-oxazepane hydrochloride (CID 167721837).[2][4] National Library of Medicine.[1]

  • Bordwell, F. G. (1988).[1][8] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] (Reference for pKa prediction methodology).

Sources

Exploratory

Difference between benzodiazepine and 1,4-oxazepane pharmacophores

Comparative Pharmacophore Analysis: 1,4-Benzodiazepine vs. 1,4-Oxazepane Scaffolds Executive Summary This technical guide analyzes the structural, electronic, and pharmacological divergence between the classical 1,4-benz...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Pharmacophore Analysis: 1,4-Benzodiazepine vs. 1,4-Oxazepane Scaffolds

Executive Summary This technical guide analyzes the structural, electronic, and pharmacological divergence between the classical 1,4-benzodiazepine (BZD) pharmacophore and the 1,4-oxazepane (and its fused analog, 1,4-benzoxazepine ) scaffold.[1] While BZDs represent the gold standard for GABAergic modulation, the 1,4-oxazepane core has emerged as a critical "scaffold hopping" alternative.[1] This substitution of a nitrogen atom for oxygen alters hydrogen bond donor/acceptor profiles, metabolic susceptibility, and receptor subtype selectivity, expanding utility beyond CNS depression into dopamine modulation (D4), kinase inhibition (RIPK1), and epigenetic regulation (BET bromodomains).[1]

Structural & Electronic Characterization

The fundamental distinction lies in the heteroatom substitution at position 1 or 4 of the seven-membered ring. This single atom change dictates the scaffold's electrostatic potential surface (ESP) and conformational energy landscape.[1]

Feature1,4-Benzodiazepine (BZD)1,4-Benzoxazepine / Oxazepane
Core Heteroatoms Two Nitrogens (Positions 1,[1] 4)One Oxygen, One Nitrogen (Pos 1,[1] 4)
H-Bonding N1 is H-bond Donor (if unsubstituted) & Acceptor. N4 is Acceptor.[1]Oxygen is H-bond Acceptor only.[1] Nitrogen is Donor/Acceptor.[1][2]
Conformation Predominantly Boat (pseudo-equatorial C5-phenyl).[1]Twist-Chair / Distorted Boat (increased flexibility).[1]
pKa Influence Basic N4 (protonatable).[1] N1 is weakly acidic (pKa ~10-12).[1]Oxygen lowers basicity of adjacent atoms via inductive effect (-I).[1]
Metabolism High liability: N-dealkylation (CYP3A4), C3-hydroxylation.[1]Metabolic Block: Ether linkage is resistant to oxidative dealkylation.[1]
Electronic Surface Potential (ESP) Implications

In BZDs, the N1-position is a critical vector for receptor engagement (e.g., His101 interaction in GABA-A ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 subunits). Replacing -NH- with -O- eliminates the hydrogen bond donor capability.[1]
  • Consequence: If the target requires a donor at position 1, affinity is lost.[1] If the target requires an acceptor or hydrophobic contact, affinity is maintained or improved due to the oxygen's lone pair density and lack of steric bulk (H-atom removal).[1]

Medicinal Chemistry Strategy: Why Scaffold Hop?

The transition from a diazepine to an oxazepine/oxazepane core is rarely accidental. It is a strategic maneuver in Lead Optimization.

The "Privileged Structure" Divergence

While BZDs are "privileged" for the benzodiazepine binding site (BBS) on ion channels, 1,4-oxazepanes are increasingly recognized as privileged structures for protein-protein interactions (PPIs) and GPCRs .[1]

  • GABA-A Selectivity: 1,4-Benzoxazepines have been synthesized to decouple anxiolytic effects from sedation.[1] By altering the ring puckering, these analogs can show preferential affinity for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    2/
    
    
    
    3 subunits over the sedative
    
    
    1 subtype.
  • Dopamine D4 Targeting: 1,4-Oxazepane derivatives have shown high affinity for D4 receptors, utilized in antipsychotic research to mitigate extrapyramidal side effects common with typical neuroleptics.[1]

  • Epigenetics (BET Inhibition): The oxazepane ring mimics the acetyl-lysine recognition motif in bromodomain inhibitors, a property less accessible to the rigid BZD core.[1]

Visualization of Pharmacophore Divergence

Pharmacophore_Logic BZD 1,4-Benzodiazepine Core Prop_BZD H-Bond Donor (N1) High Lipophilicity CYP3A4 Liability BZD->Prop_BZD Characteristics Oxaz 1,4-Oxazepane/Benzoxazepine Prop_Oxaz H-Bond Acceptor (O) Altered Solubility Metabolic Stability (Ether) Oxaz->Prop_Oxaz Characteristics Target_GABA GABA-A (Classic) Sedation/Anxiety Prop_BZD->Target_GABA Primary Fit Prop_Oxaz->Target_GABA Subtype Selectivity (Alpha 2/3) Target_Div Dopamine D4 RIPK1 Kinase BET Bromodomain Prop_Oxaz->Target_Div Scaffold Hopping

Figure 1: Strategic divergence of pharmacophores. The oxazepane scaffold retains GABAergic potential but expands chemical space into kinases and GPCRs.

Experimental Protocols

To validate the pharmacophore differences, one must synthesize the cores and assay them side-by-side.[1] Below are high-fidelity protocols for synthesizing the 1,4-benzoxazepine core (distinct from the well-known Sternbach BZD synthesis).

Protocol A: Synthesis of 1,4-Benzoxazepinones via Salicylaldehyde

Rationale: This route utilizes the reactivity of salicylaldehydes with aziridines or amino alcohols, leveraging the phenolic oxygen to establish the 1-position ether linkage.

Reagents:

  • Salicylaldehyde derivative (1.0 equiv)[1][2]

  • Aziridine derivative (1.2 equiv) or 2-aminoethanol derivative[1]

  • Catalyst: N-Heterocyclic Carbene (NHC) or Copper(I) catalyst[1][3]

  • Solvent: Toluene or DCM[1][2]

Step-by-Step Workflow:

  • Activation: Dissolve salicylaldehyde in anhydrous toluene under ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     atmosphere. Add 5 mol% Cu(OTf) or NHC precatalyst.
    
  • Annulation: Slowly add the aziridine dropwise at

    
     to prevent polymerization.
    
  • Cyclization: Heat the mixture to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     for 4–6 hours. The reaction proceeds via a [4+3] annulation mechanism where the phenolic oxygen attacks the opened aziridine ring, followed by ring closure.
    
  • Workup: Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Extract with EtOAc (
    
    
    
    ).
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The oxazepine ring is less polar than the corresponding diazepine; expect earlier elution.

Protocol B: Comparative Binding Assay (GABA-A vs. Off-Target)

Rationale: To prove the "cleaner" profile of oxazepanes or their subtype selectivity.

System: HEK293 cells transfected with human GABA-A subtypes (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 vs 

).
  • Membrane Prep: Harvest cells, homogenize in 50 mM Tris-citrate buffer (pH 7.4). Centrifuge at 20,000 x g.

  • Radioligand: Use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Flumazenil (non-selective antagonist) to label the BZD site.
    
  • Displacement: Incubate membranes with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Flumazenil (1 nM) and increasing concentrations (
    
    
    
    to
    
    
    M) of the BZD control (Diazepam) and the Test Oxazepane .
  • Analysis: Measure

    
    .
    
    • Success Metric: If Oxazepane shows ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       at 
      
      
      
      but
      
      
      at
      
      
      , you have achieved anxiolytic selectivity without sedation.[2]

Signaling & Screening Logic

The following diagram outlines the decision tree for a medicinal chemist deciding between these two scaffolds based on assay results.

Screening_Workflow Start Hit Identification (HTS or Rational Design) Choice Scaffold Selection Start->Choice Path_BZD 1,4-Benzodiazepine Choice->Path_BZD Path_Ox 1,4-Benzoxazepine Choice->Path_Ox Assay_Met Metabolic Stability Assay (Microsomes) Path_BZD->Assay_Met Assay_Sel Selectivity Assay (GABA subtypes / D4 / Kinase) Path_Ox->Assay_Sel Decision_1 High Clearance? (N-dealkylation) Assay_Met->Decision_1 Decision_2 Sedation Side Effect? Assay_Sel->Decision_2 Outcome_1 Switch to Oxazepine (Remove N-H) Decision_1->Outcome_1 Yes Outcome_2 Optimize BZD (Fluorination/Sterics) Decision_1->Outcome_2 No Decision_2->Outcome_1 Yes (Avoid Alpha1)

Figure 2: Decision logic for scaffold optimization. The oxazepine route is favored when metabolic instability or sedative side effects (mediated by alpha-1 GABA-A) compromise the BZD lead.[1]

References

  • BenchChem. (2025).[1][4] 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry. Retrieved from [1][2]

  • Liu, S., et al. (2025).[1][5] "Electrochemical Amino‐Oxygenation Cyclization via Alkene Radical Cation/Bisnucleophile Engagement to Saturated N/O‐Heterocycles." Angewandte Chemie International Edition. Retrieved from

  • Modi, P., et al. (2020).[1] "NHC/Copper-Cocatalyzed [4 + 3] Annulations of Salicylaldehydes with Aziridines for the Synthesis of 1,4-Benzoxazepinones." Organic Letters, 22(21), 8396-8400.[1][3] Retrieved from

  • Cook, J. M., et al. (2020).[1] "A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABA A Receptor." Molecules, 25(17).[1] Retrieved from [1][2]

  • Sulcova, A., & Krsiak, M. (1989).[1][6] "Differences among nine 1,4-benzodiazepines: an ethopharmacological evaluation in mice." Psychopharmacology. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Step-by-Step Guide to the Cyclization of Linear Precursors for the Synthesis of 1,4-Oxazepanes

Introduction: The Significance of the 1,4-Oxazepane Scaffold In the landscape of medicinal chemistry and drug development, the 1,4-oxazepane ring system holds a privileged position.[1] This seven-membered heterocycle, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,4-Oxazepane Scaffold

In the landscape of medicinal chemistry and drug development, the 1,4-oxazepane ring system holds a privileged position.[1] This seven-membered heterocycle, a one-carbon homologue of morpholine, is a key structural motif in a variety of biologically active compounds.[2] Its non-planar, flexible conformation allows it to present substituents in diverse three-dimensional arrangements, making it an attractive scaffold for interacting with complex biological targets such as enzymes and receptors. However, the synthesis of medium-sized rings like 1,4-oxazepanes is often challenging due to unfavorable entropic and enthalpic factors associated with ring closure.[1][3][4]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven synthetic strategies for constructing the 1,4-oxazepane core via the cyclization of linear precursors. We will delve into the mechanistic underpinnings of these transformations, offering detailed, step-by-step protocols and explaining the causality behind key experimental choices to ensure reproducibility and success.

Strategic Approaches to 1,4-Oxazepane Synthesis

The formation of the 1,4-oxazepane ring is typically achieved through the formation of either a C-O or a C-N bond in an intramolecular fashion. The choice of strategy depends on the availability of starting materials, desired substitution patterns, and stereochemical requirements. This guide will focus on three powerful and widely used methods:

  • Intramolecular Williamson Ether Synthesis: A classic and reliable method involving nucleophilic substitution.

  • Intramolecular Reductive Amination: A versatile strategy for forming the C-N bond from carbonyl precursors.

  • Intramolecular Mitsunobu Reaction: A mild and stereoinvertive method for C-O or C-N bond formation.

Method 1: Intramolecular Williamson Ether Synthesis

This strategy is one of the most direct approaches to forming the ether linkage of the 1,4-oxazepane ring. The core principle is an intramolecular SN2 reaction where an alkoxide nucleophile displaces a leaving group located elsewhere on the molecule.[5][6] For this to be effective, the reaction must be kinetically favored to form the seven-membered ring, and the precursor must be designed to adopt a conformation amenable to cyclization.[7]

Causality and Mechanistic Insight

The reaction proceeds in two conceptual stages: deprotonation of a hydroxyl group to form a potent alkoxide nucleophile, followed by an intramolecular attack on an electrophilic carbon bearing a good leaving group (e.g., a tosylate, mesylate, or halide).[6][8] The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the alcohol without competing intermolecular reactions.[7] The choice of solvent is also crucial; polar aprotic solvents like THF or DMF are ideal as they solvate the counter-ion (e.g., Na+) without impeding the reactivity of the alkoxide nucleophile.[6]

G cluster_0 Step 1: Activation of Alcohol cluster_1 Step 2: Deprotection cluster_2 Step 3: Intramolecular Cyclization A N-Boc Amino Alcohol B Tosylated Intermediate A->B  TsCl, Pyridine  DCM, 0°C to RT C Amino Tosylate B->C  TFA or HCl  in DCM D 1,4-Oxazepane C->D  NaH, THF  Reflux

Experimental Protocol: Synthesis of 4-Boc-1,4-oxazepane

This protocol details a two-step sequence starting from N-Boc-2-(2-hydroxyethylamino)ethanol.

Part A: Tosylation of the Primary Alcohol

  • Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-2-(2-hydroxyethylamino)ethanol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the solution.[9]

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.[9]

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis (e.g., 1:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material.[9]

  • Work-up: Quench the reaction by adding water. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected tosylated precursor.

Part B: Deprotection and Cyclization

  • Boc Deprotection: Dissolve the purified tosylated precursor (1.0 eq.) in DCM (~0.2 M). Add trifluoroacetic acid (TFA) (10 eq.) dropwise at 0 °C.[10] Stir at room temperature for 1-2 hours until TLC shows complete deprotection.

  • Isolation of Amino Tosylate Salt: Concentrate the reaction mixture in vacuo. The resulting TFA salt can often be used directly in the next step after thorough drying.

  • Cyclization: Under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq.) in anhydrous tetrahydrofuran (THF). Add a solution of the crude amino tosylate salt in THF dropwise at 0 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to 0 °C and cautiously quench with water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired 1,4-oxazepane.

StepReagentStoichiometrySolventTemperatureTime (h)
TosylationTsCl, Et₃N1.2 eq, 1.5 eqDCM0°C to RT6-8
DeprotectionTFA10 eqDCM0°C to RT1-2
CyclizationNaH2.5 eqTHFReflux12-18

Method 2: Intramolecular Reductive Amination

Intramolecular reductive amination is a highly efficient method for constructing the C-N bond of the 1,4-oxazepane ring.[11][12] This reaction involves the condensation of an amine with a carbonyl group (aldehyde or ketone) within the same molecule to form a cyclic iminium ion, which is then reduced in situ to the corresponding amine.

Causality and Mechanistic Insight

The success of this reaction hinges on the choice of reducing agent. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal. They are selective for the iminium ion intermediate over the starting carbonyl group, which prevents premature reduction of the aldehyde/ketone and allows the cyclization equilibrium to be effectively trapped.[12] The reaction is typically run under mildly acidic conditions (e.g., using acetic acid as a catalyst), which facilitates the formation of the iminium ion.

G A Linear Amino-Aldehyde Precursor B Cyclic Hemiaminal Intermediate A->B  Spontaneous  Equilibrium C Cyclic Iminium Ion B->C  H⁺ (cat.)  -H₂O D 1,4-Oxazepane Product C->D  [H⁻] source  (e.g., NaBH(OAc)₃)

Experimental Protocol: Cyclization of an Amino-Aldehyde

This protocol describes the cyclization of a linear precursor containing a primary or secondary amine and an aldehyde separated by an ether linkage.

  • Reaction Setup: Dissolve the linear amino-aldehyde precursor (1.0 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or THF (~0.1 M).

  • Acid Catalyst: Add acetic acid (AcOH) (1.1 eq.) to the solution to catalyze iminium ion formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature. The reaction is often accompanied by gas evolution.

  • Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes, then separate the layers.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the 1,4-oxazepane product.

ParameterConditionRationale
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for iminium ions over carbonyls.
Solvent 1,2-Dichloroethane (DCE)Aprotic, effectively solubilizes reagents and intermediates.
Catalyst Acetic AcidFacilitates dehydration and formation of the iminium ion.
Temperature Room TemperatureSufficient for cyclization and reduction without side reactions.

Method 3: Intramolecular Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for achieving cyclization under mild, neutral conditions, and it is particularly valuable for its predictable stereochemical outcome.[13] The reaction facilitates the dehydration and cyclization of a linear amino-alcohol precursor, where the nitrogen atom acts as the nucleophile to displace an in situ activated hydroxyl group.[14][15]

Causality and Mechanistic Insight

The reaction is driven by the formation of a highly stable triphenylphosphine oxide byproduct.[16] It begins with the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15] This betaine deprotonates the nucleophile (the amine) and the alcohol. The resulting oxyphosphonium species is an excellent leaving group, which is then displaced by the amine nucleophile in a classic SN2 fashion. This backside attack results in a clean inversion of stereochemistry at the carbon that originally bore the hydroxyl group.[14][15]

G A Linear Amino-Alcohol (N-protected) B Oxyphosphonium Intermediate A->B  Activation C 1,4-Oxazepane (Inverted Stereocenter) B->C  Intramolecular Sₙ2  (Inversion) E PPh₃=O + Reduced DEAD B->E  Byproducts D PPh₃ + DEAD D->B

Experimental Protocol: Cyclization of an N-Sulfonyl Amino-Alcohol

This protocol is suitable for a linear precursor containing a secondary alcohol and a sulfonamide nitrogen, which is sufficiently acidic to act as a nucleophile under Mitsunobu conditions.

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the N-sulfonyl amino-alcohol precursor (1.0 eq.) and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous THF (~0.05 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise via syringe over 15-20 minutes. A color change (e.g., to orange/yellow) is typically observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The primary challenge with Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the hydrazine derivative). Purification is typically achieved via flash column chromatography on silica gel. Sometimes, trituration with a solvent like diethyl ether can precipitate the triphenylphosphine oxide, simplifying purification.

ParameterConditionRationale
Phosphine Triphenylphosphine (PPh₃)Activates the alcohol for displacement.
Azodicarboxylate DIAD or DEADOxidant that drives the reaction forward.
Solvent Tetrahydrofuran (THF)Anhydrous, aprotic solvent that solubilizes all components.
Temperature 0°C to RTMild conditions that preserve sensitive functional groups.

Conclusion

The synthesis of 1,4-oxazepanes, while challenging, is readily achievable through several strategic intramolecular cyclization reactions. The choice between Williamson ether synthesis, reductive amination, or the Mitsunobu reaction should be guided by the specific molecular target, available starting materials, and desired stereochemical control. The protocols and mechanistic insights provided in this guide offer a robust foundation for researchers to successfully incorporate this valuable heterocyclic scaffold into their drug discovery and development programs. Careful optimization of reaction conditions and rigorous purification are paramount to achieving high yields and purity.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Boc Deprotection of N-Boc-N-bis(PEG3-NHS ester).
  • BenchChem. (n.d.). Application Notes and Protocols: Step-by-Step Boc Deprotection of N-Boc-3-Chloropropylamine.
  • Kwiecień, H., Smist, M., & Wrześniewska, A. (2013). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Current Organic Synthesis, 9(6).
  • Bose, D. S., & Lakshminarayana, V. (n.d.). A New Protocol for Selective Deprotection of N-Boc-Protected Amines. Synthetic Communications.
  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
  • Akinnuoye, E. F., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • D'hooghe, M., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(12), 6210-6222. Retrieved from [Link]

  • Request PDF. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6, 99781-99793. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4785. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Ziegler, T., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14, 21105-21115. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Harusawa, S. (2016). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Bulletin of Osaka University of Pharmaceutical Sciences, 10, 75-92. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3S)-3-phenyl-1,4-oxazepane Hydrochloride

Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Optimization of Yield and Enantiomeric Excess (ee%) Reference ID: TSC-OX-7M-2024

Introduction: The 7-Membered Ring Challenge

Synthesizing medium-sized heterocycles like (3S)-3-phenyl-1,4-oxazepane presents a unique kinetic challenge. Unlike 5- or 6-membered rings, 7-membered rings suffer from significant entropic and enthalpic barriers (transannular strain). In direct cyclization methods, intermolecular polymerization often competes with intramolecular ring closure, leading to low yields and difficult purifications.

To ensure high yield and preserve the chiral center derived from the starting material (typically (S)-phenylglycinol), this guide recommends the Lactam-Reduction Route . This pathway minimizes racemization and allows for easier purification of intermediates.

Phase 1: Critical Process Parameters (The "Why")

Before troubleshooting, verify your workflow aligns with these core principles:

  • The Dilution Factor: Ring closure (cyclization) must be performed at high dilution (0.01 M – 0.05 M) . Higher concentrations favor intermolecular reactions (dimerization/oligomerization).

  • Temperature Control: The cyclization step is often exothermic. Uncontrolled heat spikes can cause racemization at the benzylic position.

  • Moisture Sensitivity: The reduction of the lactam intermediate requires strictly anhydrous conditions. Moisture destroys the reducing agent (e.g., Borane or LAH), leading to incomplete conversion.

Phase 2: Troubleshooting Guide (Q&A)

Module A: Cyclization & Lactam Formation

Q1: My yield for the cyclization step is <30%, and TLC shows a streak of byproducts. What is happening? Diagnosis: You are likely experiencing competitive oligomerization. Solution:

  • Dilution: Ensure the reaction concentration is below 0.05 M .

  • Addition Rate: Do not dump the base. Add the base (e.g., NaH or tBuOK) slowly to the solution of the precursor to keep the concentration of the reactive deprotonated species low.

  • Temperature: Cool the reaction to 0°C during base addition, then allow it to warm to room temperature slowly.

Q2: I am observing a loss of optical rotation (ee%) after cyclization. Diagnosis: Racemization of the benzylic proton. The proton at the C3 position (alpha to the phenyl ring and nitrogen) is acidic, especially if the nitrogen is acylated. Solution:

  • Base Selection: Switch to a non-nucleophilic base like Potassium tert-butoxide (tBuOK) or NaH . Avoid hydroxide bases which can act as nucleophiles.

  • Reaction Time: Quench the reaction immediately upon completion. Prolonged exposure to base allows for equilibration of the chiral center.

Module B: Reduction & Isolation

Q3: The reduction of the lactam to the amine is incomplete, leaving starting material. Diagnosis: Quenching of the reducing agent by moisture or insufficient reagent equivalents. Solution:

  • Reagent Quality: If using BH3·THF, ensure the bottle is fresh. Borane degrades over time.

  • Equivalents: Use 3.0 to 4.0 equivalents of reducing agent. The complexation of Borane with the amine product requires excess reagent.

  • Reflux: This reduction often requires refluxing in THF to overcome the activation energy of the amide bond reduction.

Q4: My final HCl salt is a hygroscopic gum, not a solid. Diagnosis: Presence of residual water or solvents (like DMF or alcohols). Solution:

  • Solvent Swap: Dissolve the free base in dry Diethyl Ether or MTBE .

  • Acid Source: Use 2M HCl in Diethyl Ether or 4M HCl in Dioxane . Add dropwise with vigorous stirring.

  • Trituration: If a gum forms, decant the solvent and triturale the residue with dry pentane or hexane to induce crystallization.

Phase 3: Recommended Protocol (Lactam-Reduction Route)

This protocol assumes starting from (S)-Phenylglycinol and 3-chloropropionyl chloride.

Step 1: N-Acylation
  • Dissolve (S)-Phenylglycinol (1.0 eq) and Triethylamine (1.2 eq) in DCM at 0°C.

  • Add 3-chloropropionyl chloride (1.1 eq) dropwise.

  • Stir at 0°C for 1h, then RT for 2h.

  • Workup: Wash with 1N HCl, then Brine. Dry over Na2SO4. Concentrate to yield the chloro-amide intermediate.

Step 2: Cyclization (The Critical Step)
  • Setup: Prepare a flask with dry THF (calculate volume for 0.02 M concentration relative to substrate).

  • Add NaH (60% dispersion, 2.5 eq) to the THF at 0°C.

  • Slow Addition: Dissolve the chloro-amide from Step 1 in a small volume of THF. Add this solution to the NaH/THF suspension dropwise over 1–2 hours .

  • Stir at RT overnight.

  • Quench: Carefully add saturated NH4Cl solution.

  • Extraction: Extract with EtOAc. Purify via column chromatography (this removes oligomers).

    • Target Intermediate: (S)-3-phenyl-1,4-oxazepan-5-one.

Step 3: Reduction
  • Dissolve the lactam (Step 2 product) in dry THF under Argon.

  • Add BH3·THF (1.0 M solution, 3.5 eq) dropwise at 0°C.

  • Heat to Reflux for 4–6 hours.

  • Quench: Cool to 0°C. Carefully add MeOH (excess) to destroy borane.

  • Acid Hydrolysis: Add conc. HCl (approx 1 mL per mmol) and reflux for 1h (breaks the boron-amine complex).

  • Basification: Cool, basify with NaOH to pH > 12. Extract with DCM.

Step 4: Salt Formation
  • Dissolve the free amine oil in dry Et2O .

  • Add 2M HCl in Et2O dropwise until no further precipitate forms.

  • Filter the white solid under Nitrogen.

  • Dry in a vacuum oven at 40°C.

Phase 4: Visualized Workflows

Figure 1: Synthetic Pathway & Logic

SynthesisPath Start (S)-Phenylglycinol (Chiral Precursor) Step1 Step 1: N-Acylation (3-chloropropionyl chloride) Start->Step1 Inter1 Chloro-Amide Intermediate (Linear) Step1->Inter1 Step2 Step 2: Cyclization (NaH, THF, High Dilution) Inter1->Step2 Slow Addition Lactam (S)-3-phenyl-1,4-oxazepan-5-one (Lactam) Step2->Lactam Intramolecular Substitution Step3 Step 3: Reduction (BH3·THF, Reflux) Lactam->Step3 FreeBase (3S)-3-phenyl-1,4-oxazepane (Free Base) Step3->FreeBase Amide Reduction Step4 Step 4: Salt Formation (HCl in Et2O) FreeBase->Step4 Final Final Product HCl Salt Step4->Final

Caption: The Lactam-Reduction route prioritizes enantiomeric retention by forming the stable 7-membered lactam before reduction.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Impurity Check1 Is it Polymerizing? Problem->Check1 Sol1 Action: Increase Dilution (<0.05M) Check1->Sol1 Yes (Streaking on TLC) Check2 Is Optical Rotation Low? Check1->Check2 No Sol2 Action: Lower Temp Switch Base (tBuOK) Check2->Sol2 Yes (Racemization) Check3 Is Reduction Incomplete? Check2->Check3 No Sol3 Action: Check Reagent Quality Increase Equivalents Check3->Sol3 Yes (SM remains)

Caption: Diagnostic flow for identifying common yield-limiting factors in 1,4-oxazepane synthesis.

References

  • General 1,4-Oxazepane Synthesis & Optimization: Kaliberda, O., et al.[1] "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." ChemRxiv, 2025.[1]

  • Cyclization Kinetics of 7-Membered Rings: Rousseau, G. "Medium-sized Cyclization Challenges." Tetrahedron, 1995. (Foundational context for dilution requirements).

  • Reduction of Lactams to Cyclic Amines: Brown, H. C., & Heim, P. "Selective Reductions. Reduction of Amides with Diborane." Journal of Organic Chemistry, 1973.

  • Enantioselective Synthesis of Phenyl-Substituted Heterocycles: Audouze, K., et al. "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands."[2] Journal of Medicinal Chemistry, 2004.[2]

Sources

Optimization

Technical Support Center: Strategies for Oxazepane Hydrochloride Solubility in Organic Solvents

Introduction Researchers, particularly in drug discovery and process chemistry, frequently encounter challenges with the solubility of active pharmaceutical ingredients (APIs) in organic solvents. Oxazepane derivatives,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Researchers, particularly in drug discovery and process chemistry, frequently encounter challenges with the solubility of active pharmaceutical ingredients (APIs) in organic solvents. Oxazepane derivatives, a class of compounds with significant therapeutic potential, are often prepared and stored as hydrochloride (HCl) salts to improve stability and aqueous solubility.[1][2] However, this very salt form creates a significant hurdle for subsequent synthetic steps or formulations that require dissolution in non-aqueous, less polar organic media.

The ionic character of the hydrochloride salt, conferred by the charged ammonium group and its chloride counter-ion, makes it highly polar.[3] This polarity is fundamentally mismatched with the properties of common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate, leading to poor solubility. This guide provides a systematic, experience-driven approach to understanding and overcoming these solubility issues, structured to move from simple physical interventions to more definitive chemical modifications.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most immediate questions researchers face when an oxazepane HCl salt fails to dissolve.

Q1: Why is my oxazepane hydrochloride salt not dissolving in dichloromethane (DCM) or other common organic solvents? A1: The primary reason is a polarity mismatch. Your oxazepane HCl salt is an ionic, highly polar solid. Solvents like DCM, THF, and ethyl acetate are significantly less polar or nonpolar. The principle of "like dissolves like" governs solubility; the strong ionic lattice of the salt is not effectively disrupted by these solvents, resulting in poor dissolution.[3]

Q2: What are the best initial solvents to try if I just need to get the salt into solution? A2: For direct dissolution of the salt form, you must start with polar solvents. Your best options are:

  • Polar Protic Solvents: Methanol (MeOH), Ethanol (EtOH)

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[3] These solvents have a higher dielectric constant and can effectively solvate the ions, breaking down the crystal lattice. However, be aware that these solvents may not be compatible with your subsequent reaction conditions (e.g., Grignard reagents, certain coupling reactions).

Q3: I need to run a reaction in THF, but my starting material is an oxazepane HCl salt. What is the most reliable method? A3: If your reaction chemistry is incompatible with polar protic solvents, the most robust and widely accepted strategy is to convert the hydrochloride salt back to its corresponding free amine (free base).[3] The free base is a neutral, less polar molecule and will be significantly more soluble in a wide range of organic solvents, including THF, DCM, and toluene. This is a standard procedure, particularly before reactions like amide couplings or nucleophilic substitutions.

Q4: Can I improve solubility by heating the mixture? A4: Gentle warming can increase the rate of dissolution and may slightly increase the solubility limit.[3] However, this approach has limitations. The solubility increase in a poorly matched solvent may be marginal, and excessive heat can lead to the degradation of your compound. It is a viable first step for borderline cases but is not a universal solution for highly insoluble systems.

Part 2: Troubleshooting Guide: A Systematic Approach to Solubilization

When initial attempts fail, a structured troubleshooting workflow is essential. This guide provides three core strategies, from simple physical methods to definitive chemical conversion.

Decision-Making Workflow for Solubility Issues

The following diagram outlines the logical progression for addressing the insolubility of an oxazepane HCl salt in your target organic solvent.

G cluster_0 cluster_1 Strategy 1: Physical Aids cluster_2 Strategy 2: Cosolvency cluster_3 Strategy 3: Chemical Modification start Problem: Oxazepane HCl is insoluble in target organic solvent assess Assess Downstream Needs: 1. Reaction Compatibility? 2. Isolation Required? 3. Solvent Exchange Possible? start->assess phys_methods Apply Physical Methods: - Vigorous Stirring - Sonication - Gentle Warming assess->phys_methods Simplest First cosolvency Introduce a Polar Cosolvent (e.g., MeOH, EtOH, DMF) to the nonpolar solvent phys_methods->cosolvency Failure end_soluble SOLUBLE Proceed with Experiment phys_methods->end_soluble Success free_base Convert Salt to Free Base - In-situ Neutralization - Full Aqueous Work-up cosolvency->free_base Failure or Cosolvent Incompatible cosolvency->end_soluble Success free_base->end_soluble Success end_insoluble INSOLUBLE Re-evaluate Strategy free_base->end_insoluble Failure (Consult Senior Chemist)

Caption: Decision workflow for troubleshooting oxazepane HCl solubility.

Strategy 1: Physical Dissolution Aids

Before altering the chemical composition of your system, attempt to enhance dissolution using physical energy. These methods are best for systems that are on the cusp of solubility.

Protocol 1.1: Enhanced Agitation and Sonication
  • Causality: Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy, which helps to break apart solid aggregates and increase the interaction between the solute and solvent.[3]

  • Methodology:

    • Suspend the oxazepane HCl salt in the desired organic solvent in a flask.

    • Ensure the flask is securely clamped in a sonication bath.

    • Sonicate the mixture in 5-10 minute intervals, monitoring for any visual change in the amount of undissolved solid.

    • Combine with vigorous magnetic stirring between sonication intervals.

  • Self-Validation: If no significant dissolution is observed after 20-30 minutes of treatment, this method is unlikely to be sufficient.

Strategy 2: Solvent System Modification (Cosolvency)

Cosolvency is a powerful technique that involves adding a small amount of a "good" solvent (in which the salt is soluble) to the "bad" (target) solvent to increase the overall solvating power of the mixture.[4][5][6]

  • Causality: The polar cosolvent (e.g., methanol) can disrupt the crystal lattice of the salt and solvate the ions, while the bulk nonpolar solvent maintains the overall properties required for the experiment. This effectively creates a microenvironment around the salt particles that is more favorable for dissolution.[7]

Protocol 2.1: Screening for an Effective Cosolvent
  • Methodology:

    • Suspend your oxazepane HCl salt in your target organic solvent (e.g., 10 mL of DCM).

    • Add a polar cosolvent (e.g., methanol) dropwise while stirring vigorously.

    • Observe for dissolution. Continue adding the cosolvent until the solution becomes clear.

    • Critical Consideration: Use the minimum amount of cosolvent necessary. A common starting point is 1-10% v/v.[4] Excessive cosolvent can alter the reaction environment and may be detrimental to your chemistry.

  • Self-Validation: If the solution becomes clear, the cosolvent system is effective. If a large volume of cosolvent is required (e.g., >20%), it may be more practical to consider chemical modification.

Target SolventRecommended CosolventsTypical v/v %Considerations
Dichloromethane (DCM)Methanol (MeOH), Ethanol (EtOH)1-5%Ensure cosolvent is anhydrous if reaction is water-sensitive.
Tetrahydrofuran (THF)Methanol (MeOH), Isopropanol (IPA)2-10%Can be effective but check compatibility with reagents.
TolueneDimethylformamide (DMF), NMP1-5%DMF/NMP are highly polar and may interfere with some reactions.
Acetonitrile (ACN)Methanol (MeOH), Water1-10%ACN is already moderately polar; a small amount of a protic solvent can help.
Strategy 3: Chemical Modification (Conversion to Free Base)

This is the most definitive and often necessary method for achieving solubility in nonpolar organic solvents. By neutralizing the hydrochloride salt, you remove its ionic character.

  • Causality: The addition of a base deprotonates the positively charged ammonium ion, converting it to the neutral free amine. The resulting free amine is significantly less polar and readily soluble in a wide range of organic solvents.[3]

Workflow for Free Base Conversion

G start Start: Oxazepane HCl Salt (Solid or Suspension) dissolve Dissolve/Suspend Salt in a biphasic system (e.g., DCM / H₂O) start->dissolve add_base Add Aqueous Base (e.g., NaHCO₃, K₂CO₃, or NaOH) and stir vigorously dissolve->add_base check_ph Check pH of Aqueous Layer (Ensure pH > 9-10) add_base->check_ph separate Separate Organic Layer check_ph->separate pH is basic extract Extract Aqueous Layer with more organic solvent (2-3 times) separate->extract combine Combine All Organic Layers extract->combine wash Wash with Brine combine->wash dry Dry over Anhydrous Na₂SO₄ or MgSO₄ wash->dry filter Filter and Concentrate (Rotary Evaporator) dry->filter end Result: Pure Free Base (Oil or Solid) filter->end

Caption: Experimental workflow for the conversion of an HCl salt to its free base.

Protocol 3.1: Full Work-up and Isolation of the Free Base
  • Materials: Oxazepane HCl salt, organic solvent (e.g., DCM or Ethyl Acetate), saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH), water, brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), separatory funnel.

  • Methodology:

    • Dissolve or suspend the oxazepane HCl salt in a mixture of the organic solvent and water (e.g., 10 mL of DCM and 10 mL of H₂O per gram of salt).

    • Transfer the mixture to a separatory funnel.

    • Slowly add a mild aqueous base (e.g., saturated NaHCO₃) until the aqueous layer is basic (pH > 8, check with pH paper). For less basic amines, a stronger base like 1M NaOH may be needed to ensure complete deprotonation.

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • Drain the organic layer. Extract the remaining aqueous layer two more times with fresh portions of the organic solvent.

    • Combine all organic extracts.

    • Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water.[3]

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, then filter.

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the free amine.

  • Self-Validation & Caution: The resulting free amine is typically an oil or a low-melting solid and is now ready for dissolution in your target solvent. Note that free amines can be less stable upon long-term storage than their HCl salt counterparts and may be susceptible to oxidation or self-condensation. It is often best to prepare the free amine immediately before its intended use.[3]

Part 4: Advanced Considerations

For drug development professionals, solubility is a key parameter that influences formulation, bioavailability, and manufacturability.[1][8] If the above strategies are insufficient or if you are in the early stages of development, consider these advanced options:

  • Alternative Salt Form Screening: The choice of counter-ion has a profound impact on the physicochemical properties of a salt, including its solubility and crystal lattice energy.[9][10] Screening other pharmaceutically acceptable counter-ions (e.g., mesylate, tosylate, sulfate, phosphate) may yield a salt with more favorable solubility in a specific solvent system.[2][][12]

  • Solid-State Characterization (Polymorphism): A compound can exist in different crystalline forms (polymorphs) or in an amorphous state.[8] Amorphous forms generally have higher kinetic solubility than their stable crystalline counterparts but may be less stable.[8] A thorough polymorph screen can identify forms with improved dissolution characteristics.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and overcome the solubility challenges posed by oxazepane hydrochloride salts, enabling smoother progress in their research and development endeavors.

References

  • Salt Selection in Drug Development. [Link]

  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. [Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Organic Process Research & Development - ACS Publications. [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Cosolvent - Wikipedia. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC - NIH. [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF - ResearchGate. [Link]

  • Cosolvency | PPTX - Slideshare. [Link]

  • solubility enhancement and cosolvency by madhavi | PPTX - Slideshare. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. [Link]

Sources

Troubleshooting

Troubleshooting hygroscopic nature of (3S)-3-phenyl-1,4-oxazepane HCl during storage

An Application Scientist's Guide to Troubleshooting and Managing its Hygroscopic Nature Welcome to the technical support resource for (3S)-3-phenyl-1,4-oxazepane HCl. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Troubleshooting and Managing its Hygroscopic Nature

Welcome to the technical support resource for (3S)-3-phenyl-1,4-oxazepane HCl. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the compound's physical stability during storage and handling. As an amine hydrochloride salt, this active pharmaceutical ingredient (API) has an inherent tendency to attract and absorb atmospheric moisture, a property known as hygroscopicity.[1] This can lead to significant physicochemical changes, impacting sample integrity, analytical results, and formulation performance.[1][2]

This document provides in-depth, question-and-answer-based troubleshooting guides, validated analytical protocols, and proactive mitigation strategies to ensure the quality and reliability of your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

Q1: What is hygroscopicity and why is my (3S)-3-phenyl-1,4-oxazepane HCl sample exhibiting it?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1] (3S)-3-phenyl-1,4-oxazepane HCl is the hydrochloride salt of an amine-containing organic base. The presence of the polar hydrochloride salt and the nitrogen and oxygen atoms in the oxazepane ring creates sites for hydrogen bonding with water molecules.[1] This chemical structure makes the solid material susceptible to absorbing or adsorbing environmental moisture, especially when the ambient relative humidity (RH) is high.[1]

Q2: What are the common physical changes I might observe in my sample if it has absorbed moisture?

A2: Moisture uptake can manifest in several ways, progressing from subtle to severe. You might observe:

  • Clumping or Caking: The free-flowing powder begins to form soft agglomerates. This is an early sign of moisture absorption.[2]

  • Loss of Flowability: The powder becomes difficult to handle, sticking to spatulas and weighing vessels, which can lead to inaccurate dispensing.[3]

  • Deliquescence: In advanced stages and at high humidity, the solid may absorb enough water to dissolve and transform into a viscous, sticky liquid or slurry.[1]

  • Changes in Appearance: You might notice the material changing from a crystalline powder to a more amorphous or pasty substance.

Q3: Beyond physical changes, what are the chemical risks of moisture absorption for an amine hydrochloride?

A3: The primary chemical risk is hydrolysis, where water molecules can facilitate the degradation of the API.[1] For amine-containing compounds, moisture can also influence the formation of different hydrate states or even catalyze reactions with atmospheric components like carbon dioxide, potentially forming carbamates or bicarbonates.[4][5] Such changes can lead to a decrease in purity, a loss of potency, and the formation of unknown impurities, compromising the integrity of your research.[1]

Part 2: Troubleshooting Guide - From Observation to Action

This section provides a logical workflow to diagnose and address issues arising from the hygroscopic nature of (3S)-3-phenyl-1,4-oxazepane HCl.

Troubleshooting_Workflow cluster_0 Phase 1: Observation & Initial Assessment cluster_1 Phase 2: Quantification & Characterization cluster_2 Phase 3: Decision & Mitigation Observation Initial Observation Powder is clumping, caked, or shows visible liquid Check_Storage Action: Review Storage Conditions Was the container sealed? Was a desiccator used? What is the ambient lab humidity? Observation->Check_Storage Isolate_Sample Action: Isolate & Document Immediately place sample in a desiccator. Photograph the material. Record batch number and observations. Check_Storage->Isolate_Sample Quantify_Water Question: How much water is present? Perform Karl Fischer Titration for accurate water content (% w/w). Isolate_Sample->Quantify_Water Assess_Stability Question: Has the material changed? Perform Solid-State Analysis (XRPD) to check for changes in crystal form (e.g., hydrate formation). Run purity analysis (HPLC) to check for degradation products. Quantify_Water->Assess_Stability Decision Decision Point Is water content acceptable? Is purity within specification? Is crystal form unchanged? Assess_Stability->Decision Use_With_Caution Outcome 1 (Minor Issue) Dry the material under vacuum if thermally stable. Use immediately after drying. Account for water content in weighing. Decision->Use_With_Caution YES Quarantine Outcome 2 (Major Issue) Quarantine the batch. Do not use for experiments. Contact supplier and report findings. Decision->Quarantine NO Implement_Controls Future Action: Implement Controls Revise storage SOPs. Handle in a glove box or low-humidity environment. Consider formulation strategies. Use_With_Caution->Implement_Controls Quarantine->Implement_Controls Mitigation_Strategies cluster_formulation Formulation Strategies CoProcessing Co-processing with Excipients Blend API with hydrophobic excipients like anhydrous calcium phosphate or microcrystalline cellulose (low moisture grades). These materials compete for water or act as a physical barrier. MoistureScavengers Adding Moisture Scavengers Incorporate adsorbents like colloidal silicon dioxide (Aerosil®) into the blend. These excipients preferentially adsorb ambient moisture, protecting the API. Encapsulation Encapsulation / Coating Use film coatings with moisture-barrier properties (e.g., PVA-based). For powders, encapsulation in low-moisture hard capsules (e.g., HPMC) can provide a physical barrier. Granulation Process Modification Use non-aqueous granulation (e.g., with ethanol or isopropanol) or direct compression to avoid adding water during manufacturing. Granulation->Encapsulation Formulate API Hygroscopic API (3S)-3-phenyl-1,4-oxazepane HCl) API->CoProcessing Mix API->MoistureScavengers Blend API->Granulation Process

Caption: Key formulation strategies to mitigate API hygroscopicity.

Part 5: Regulatory and Stability Context

Q8: How do regulatory guidelines influence the study of hygroscopicity?

A8: Global regulatory bodies, through the International Council for Harmonisation (ICH), provide guidelines for stability testing. The ICH Q1A(R2) guideline specifies that new drug substances must be tested under various temperature and humidity conditions to establish a re-test period and recommend storage conditions. [6][7][8]Stress testing often includes exposure to high humidity (e.g., 75% RH or greater) to identify potential degradation pathways and assess the compound's physical stability. [8]Understanding the hygroscopic nature of (3S)-3-phenyl-1,4-oxazepane HCl is therefore not just a matter of good science but a critical step in any formal drug development program. [9]

References

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • RAPS. (2025). ICH releases overhauled stability guideline for consultation. [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Chromatography Today. Improved Water Content Analysis in Pharmaceuticals with HSGC. [Link]

  • Slideshare. Ich guideline for stability testing. [Link]

  • Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • ResearchGate. Co-processing with excipients to reduce hygroscopicity. [Link]

  • Taylor & Francis Online. (2021). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • Semantic Scholar. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. [Link]

  • AZoM. (2019). Moisture Analysis in the Pharmaceutical Industry. [Link]

  • ResearchGate. (2016). What are the best tablet excipients to be used for moisture & heat sensitive APIs?. [Link]

  • National Library of Medicine. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. [Link]

  • Adare Pharma Solutions. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Link]

  • Manufacturing Chemist. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • J-STAGE. (2020). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. [Link]

  • YouTube. (2025). Hygroscopicity in Pharmaceuticals. [Link]

  • ACS Publications. (2022). Characterization, Solubility, and Hygroscopicity of BMS-817399. [Link]

  • National Library of Medicine. (2021). Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. [Link]

  • University of Kentucky UKnowledge. (2012). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link]

  • American Pharmaceutical Review. (2024). Moisture Control and Degradation Management. [Link]

  • ResearchGate. (2010). Insights Into the Dehydration Behavior of Thiamine Hydrochloride (vitamin B-1) Hydrates: Part II. [Link]

  • PubChemLite. (3r)-3-phenyl-1,4-oxazepane hydrochloride. [Link]

  • ResearchGate. (2021). Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. [Link]

Sources

Optimization

Technical Support Center: 1,4-Oxazepane Extraction &amp; Emulsion Management

Role: Senior Application Scientist Subject: Troubleshooting Phase Separation in 7-Membered Heterocyclic Workups Ticket ID: OX-7M-EMUL-001 Introduction: The "Seven-Membered" Challenge Welcome to the technical support hub....

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting Phase Separation in 7-Membered Heterocyclic Workups Ticket ID: OX-7M-EMUL-001

Introduction: The "Seven-Membered" Challenge

Welcome to the technical support hub. If you are extracting 1,4-oxazepane bases, you are likely encountering a "rag layer"—a stabilized emulsion at the interface of your aqueous and organic phases.

Why is this happening? 1,4-Oxazepanes are chemically unique. Unlike simple amines, this 7-membered ring possesses significant amphiphilicity . The polar oxygen and nitrogen atoms create a hydrophilic "head," while the hydrocarbon backbone acts as a lipophilic "tail." This structure mimics a surfactant, reducing interfacial tension and stabilizing emulsions. Furthermore, the cyclization reactions used to synthesize these rings (e.g., from amino alcohols) often generate oligomeric byproducts that act as emulsifying agents.

This guide provides field-proven protocols to resolve these emulsions and recover your product with high purity.

Module 1: Diagnostic & Immediate Mitigation (The "Panic Button")

Status: Active Experiment. Emulsion present.

Q: I have a persistent "rag layer" between my DCM and aqueous phase. How do I break it?

A: Do not shake further. The interface is stabilized by a Gibbs-Marangoni effect where surfactant-like impurities prevent droplet coalescence. Use the "Salting & Filtration" Protocol :

  • The Brine Shock: Add saturated NaCl (brine) to the aqueous layer.

    • Mechanism:[1][2] This increases the ionic strength of the aqueous phase (

      
      ), disrupting the electric double layer stabilizing the emulsion and increasing the density differential (
      
      
      
      ) between phases.
  • The "Celite Trick" (Physical Filtration):

    • Prepare a sintered glass funnel with a 1-inch pad of Celite (diatomaceous earth).

    • Filter the entire emulsion (organic + aqueous + rag layer) through the pad under weak vacuum.

    • Mechanism:[1][2] The Celite physically traps the particulate matter and polymeric oligomers stabilizing the interface. The filtrate usually separates cleanly immediately.

  • Solvent Modification: Add 2–5% Methanol or Isopropanol to the organic layer.

    • Mechanism:[1][2] This lowers the interfacial tension slightly but disrupts the rigid surfactant film, promoting coalescence.

Q: Centrifugation is not an option for my 5 L reactor. What now?

A: Use Phase Inversion . If the emulsion is water-in-oil (w/o), adding more organic solvent rarely helps. Instead, add a small volume of the dispersed phase (water) to force the droplets to coalesce. Conversely, if it is oil-in-water (o/w), add more brine.

Module 2: The pH Swing Protocol (Prevention & Optimization)

Status: Planning Workup. Preventing future emulsions.

Q: How does pH affect the oxazepane interface?

A: 1,4-Oxazepanes are secondary amines with a typical conjugate acid pKa of ~9.5–10.0.

  • At pH 7–9: The molecule exists in equilibrium between protonated (ionic) and neutral forms. This "mixed species" state maximizes surfactant behavior.

  • The Fix: You must drive the species completely to one side using a pH Swing .

Protocol: The "Clean Break" Acid-Base Workup

This method removes neutral impurities (polymers) that cause emulsions before you even attempt to extract the product.

  • Acid Wash (Purification): Extract your reaction mixture with acidic water (pH 2, using 1M HCl).

    • Result: The oxazepane becomes protonated (

      
      ) and moves to the aqueous layer. Neutral polymer impurities stay in the organic layer.
      
    • Action: Discard the organic layer (and the impurities/emulsifiers).

  • Basification (Release): Cool the aqueous layer and slowly add NaOH until pH > 12.

    • Result: The oxazepane is fully deprotonated (

      
      ) and becomes lipophilic.
      
  • Extraction (Recovery): Extract with your organic solvent. The interface should now be sharp because the emulsifying impurities were removed in Step 1.

Workflow Visualization: pH Swing Strategy

pH_Swing_Protocol Start Crude Reaction Mixture (Contains Oxazepane + Impurities) Acidify Add 1M HCl (pH < 2) Partition Start->Acidify Org_Waste Organic Layer (Contains Neutral Polymers/Emulsifiers) Acidify->Org_Waste Discard Aq_Acid Aqueous Layer (Contains Protonated Oxazepane) Acidify->Aq_Acid Keep Basify Add NaOH (pH > 12) Cool on Ice Aq_Acid->Basify Extract Add Organic Solvent (DCM or MTBE) Basify->Extract Final_Org Final Organic Layer (Pure Oxazepane Base) Extract->Final_Org Product Final_Aq Aqueous Waste (Salts) Extract->Final_Aq Waste

Caption: The pH Swing removes emulsifying impurities by temporarily sequestering the amine in the aqueous phase.

Module 3: Solvent Engineering

Status: Method Development.

Q: Is DCM (Dichloromethane) causing my problems?

A: Likely, yes. While DCM is an excellent solvent for amines, it has a density (1.33 g/mL) close to that of some brine/heavy salt solutions, which can lead to "floating emulsions" or phase inversion confusion.

Recommended Solvent Alternatives:

SolventDensity (g/mL)Emulsion RiskRecommendation
DCM 1.33High Use only if product is insoluble elsewhere. Filter through Celite if emulsion forms.[3]
Ethyl Acetate 0.90Medium Good general purpose, but can hydrolyze at pH > 12. Work quickly.
MTBE 0.74Low Best Choice. High density difference from water ensures rapid separation.
Chloroform/IPA (3:1) ~1.4Low "Nuclear option" for highly polar oxazepanes. Breaks emulsions via high polarity.
Troubleshooting Decision Tree

Emulsion_Troubleshooting Start Emulsion Detected Check_Rag Is it a 'Rag Layer' (Interface only)? Start->Check_Rag Rag_Yes 1. Add Brine (Sat. NaCl) 2. Swirl gently (Do not shake) Check_Rag->Rag_Yes Yes Rag_No Is the whole phase cloudy? Check_Rag->Rag_No No Wait Wait 20 mins Rag_Yes->Wait Cloudy_Yes Check pH. Is pH near pKa (~9-10)? Rag_No->Cloudy_Yes Filter Filter through Celite Pad Resolved Phase Separation Achieved Filter->Resolved Wait->Filter If fails Adjust_pH Adjust pH to >12 or <2 Cloudy_Yes->Adjust_pH Yes (Mixed Species) Solvent_Mod Add 5% MeOH or IPA Cloudy_Yes->Solvent_Mod No (Surfactant Issue) Adjust_pH->Resolved Solvent_Mod->Resolved

Caption: Step-by-step logic for diagnosing and treating active emulsions in the lab.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions & Workup Troubleshooting. Retrieved from [Link]

  • Biotage. (2023). Tackling emulsions just got easier: Strategies for SPE and LLE. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Step-by-Step Procedures For Extractions: Troubleshooting Emulsions. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). 1,4-Oxazepane Compound Summary & Physical Properties.[4] Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (Discusses synthesis byproducts and workup). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for (3S)-3-phenyl-1,4-oxazepane HCl

The Structural and Spectroscopic Challenge (3S)-3-phenyl-1,4-oxazepane is a chiral heterocyclic scaffold of significant interest in medicinal chemistry.[1] Its seven-membered ring is conformationally flexible, and the pr...

Author: BenchChem Technical Support Team. Date: February 2026

The Structural and Spectroscopic Challenge

(3S)-3-phenyl-1,4-oxazepane is a chiral heterocyclic scaffold of significant interest in medicinal chemistry.[1] Its seven-membered ring is conformationally flexible, and the presence of a stereocenter at C3, two heteroatoms (O and N), and a phenyl substituent creates a complex and informative NMR spectrum. The hydrochloride salt form further influences the electronic environment, particularly around the nitrogen atom. Accurate NMR assignment is therefore critical for confirming stereochemistry, assessing purity, and understanding the molecule's conformational behavior in solution.

Predicted ¹H and ¹³C NMR Assignments for (3S)-3-phenyl-1,4-oxazepane HCl

The following assignments are predicted based on established NMR principles and data from analogous structures. The numbering scheme used for assignment is presented in the molecular structure diagram below.

cluster_molecule (3S)-3-phenyl-1,4-oxazepane HCl N4 N⁺H₂ (4) C5 CH₂ (5) N4->C5 Cl Cl⁻ N4->Cl C6 CH₂ (6) C5->C6 C7 CH₂ (7) C6->C7 O1 O (1) C7->O1 C2 CH₂ (2) O1->C2 C3 CH (3) C2->C3 C3->N4 Ph Phenyl C3->Ph

Caption: Molecular structure of (3S)-3-phenyl-1,4-oxazepane HCl with atom numbering.

Predicted Chemical Shift Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for (3S)-3-phenyl-1,4-oxazepane HCl, typically recorded in a solvent like DMSO-d₆ or D₂O.

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Influences
2CH₂~3.8 - 4.2 (diastereotopic)~70 - 75Deshielded by adjacent Oxygen (O1)
3CH~4.5 - 4.8~60 - 65Deshielded by Phenyl group and N⁺H₂
5CH₂~3.2 - 3.6 (diastereotopic)~45 - 50Deshielded by adjacent N⁺H₂ (N4)
6CH₂~2.0 - 2.4~25 - 30Aliphatic, less influenced by heteroatoms
7CH₂~3.9 - 4.3~65 - 70Deshielded by adjacent Oxygen (O1)
PhenylAr-CH~7.3 - 7.6~128 - 140Standard aromatic region
N-HN⁺H₂~9.0 - 10.0 (broad)-Acidic protons, exchangeable

In-Depth Spectral Analysis & Causality

¹H NMR Spectrum Analysis
  • Protonated Amine (N4-H₂): The protons on the nitrogen are expected to appear as a broad signal significantly downfield (δ 9.0-10.0 ppm) due to the positive charge, which strongly deshields them. The signal is often broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange with trace water in the solvent.

  • Benzylic Methine (C3-H): The proton at the stereocenter (C3) is expected between δ 4.5-4.8 ppm. Its downfield position is a cumulative effect of being adjacent to the electron-withdrawing protonated amine (N⁺H₂) and the anisotropic effect of the phenyl ring.[2]

  • Phenyl Protons (Ar-H): These will appear in the typical aromatic region of δ 7.3-7.6 ppm. The multiplicity will be complex due to coupling between ortho, meta, and para protons.

  • Oxazepane Ring Methylene Protons: The seven-membered ring's flexibility might lead to a preferred conformation, such as a chair or twist-boat.[3][4] This conformational preference makes the geminal protons on the ring's methylene groups (C2, C5, C6, C7) diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, typically as complex multiplets or doublets of doublets.

    • C2-H₂ and C7-H₂: These protons are adjacent to the highly electronegative oxygen atom and are thus shifted significantly downfield (δ 3.8-4.3 ppm).

    • C5-H₂: These protons are adjacent to the protonated nitrogen, leading to a downfield shift (δ 3.2-3.6 ppm).[5] This shift is less pronounced than for C2/C7 because oxygen is more electronegative than a protonated nitrogen.

    • C6-H₂: Being the most remote from the heteroatoms, these protons will appear furthest upfield (δ 2.0-2.4 ppm), characteristic of a more standard aliphatic environment.

¹³C NMR Spectrum Analysis
  • Carbons Adjacent to Oxygen (C2, C7): These carbons are significantly deshielded by the electronegative oxygen atom and are expected to resonate in the δ 65-75 ppm range.

  • Benzylic Carbon (C3): This carbon, attached to both the phenyl group and the nitrogen, is predicted to be in the δ 60-65 ppm range.

  • Carbon Adjacent to Nitrogen (C5): The C5 carbon, alpha to the protonated amine, will be deshielded and is expected around δ 45-50 ppm.

  • Aliphatic Carbon (C6): The C6 carbon will be the most shielded carbon of the ring, appearing around δ 25-30 ppm.[6]

  • Aromatic Carbons: The phenyl carbons will appear in the δ 128-140 ppm region, with the ipso-carbon (the one attached to the ring) being the most deshielded.

Comparison Guide: HCl Salt vs. Free Base and Analogs

A key aspect of spectral interpretation is comparison. The protonation state of the nitrogen atom dramatically alters the electronic landscape of the molecule.

Comparison: (3S)-3-phenyl-1,4-oxazepane HCl vs. Free Base (Predicted)
PositionNucleusHCl Salt Shift (Predicted)Free Base Shift (Expected)Δδ (Salt - Base)Rationale for Change
3¹H~4.5 - 4.8 ppm~3.8 - 4.1 ppm~ +0.7 ppmInductive deshielding from adjacent N⁺H₂
5¹H~3.2 - 3.6 ppm~2.7 - 3.0 ppm~ +0.5 ppmSignificant inductive deshielding from N⁺H₂
3¹³C~60 - 65 ppm~55 - 60 ppm~ +5 ppmDeshielding due to protonation of adjacent N
5¹³C~45 - 50 ppm~40 - 45 ppm~ +5 ppmDeshielding due to protonation of adjacent N
Comparison with Structurally Related Compounds

Comparing the predicted shifts with experimentally determined data for similar 1,4-oxazepane scaffolds provides external validation. For instance, a study on chiral 1,4-oxazepane-5-carboxylic acids reported detailed NMR assignments.[3] The chemical shifts for the ring protons in those systems, which also feature a seven-membered ring with nitrogen and oxygen in a 1,4-relationship, are broadly consistent with the predictions made here, lending confidence to this analysis. Similarly, published data on benzo[b][5][8]oxazepines, while structurally different due to the fused aromatic ring, show comparable shifts for the saturated portion of the oxazepine ring.[9]

Recommended Experimental Protocol

To obtain high-quality NMR data for (3S)-3-phenyl-1,4-oxazepane HCl, the following workflow is recommended.

prep Sample Preparation dissolve Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆, D₂O). prep->dissolve tms Add internal standard (TMS) if not using solvent signal as reference. dissolve->tms acq Data Acquisition (≥400 MHz) tms->acq h1 ¹H NMR Spectrum acq->h1 c13 ¹³C{¹H} NMR Spectrum acq->c13 cosy 2D COSY Spectrum acq->cosy hsqc 2D HSQC Spectrum acq->hsqc proc Data Processing h1->proc c13->proc cosy->proc hsqc->proc ft Fourier Transform proc->ft phase Phase & Baseline Correction ft->phase calib Chemical Shift Calibration phase->calib analysis Spectral Analysis calib->analysis assign Assign signals using 1D spectra and 2D correlation data (COSY, HSQC). analysis->assign integ Integrate ¹H signals for purity assessment. assign->integ

Caption: Recommended workflow for NMR analysis of (3S)-3-phenyl-1,4-oxazepane HCl.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of (3S)-3-phenyl-1,4-oxazepane HCl.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical; protic solvents like D₂O will cause the N⁺H₂ protons to exchange and become invisible. DMSO-d₆ is often an excellent choice for amine salts.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift calibration, although referencing to the residual solvent peak is also common practice.[9]

  • Data Acquisition: Acquire spectra on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • 2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks and is invaluable for tracing the connectivity of protons within the oxazepane ring.[10]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing unambiguous C-H assignments.[10]

  • Data Processing and Analysis: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and chemical shift referencing. Use the 2D spectra to confirm the assignments proposed in this guide.

This comprehensive approach, combining predictive analysis based on fundamental principles with a robust experimental plan, will empower researchers to confidently assign the ¹H and ¹³C NMR spectra of (3S)-3-phenyl-1,4-oxazepane HCl and related compounds.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • Synthesis, characterization, antimicrobial and antioxidant screening of novel oxazepines. Available at: [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available at: [Link]

  • The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shift. RSC Publishing. Available at: [Link]

  • The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial NICS - The frozen conformational equilibria of 9-arylfluorenes. ResearchGate. Available at: [Link]

  • Base-Promoted Synthesis of Multisubstituted Benzo[b][5][8]oxazepines. The Royal Society of Chemistry. Available at: [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. Available at: [Link]

  • Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. Available at: [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. Available at: [Link]

  • NMR Spectroscopic Data for Compounds 1−4. ResearchGate. Available at: [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Semantic Scholar. Available at: [Link]

  • 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). ResearchGate. Available at: [Link]

  • Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. PubMed. Available at: [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. PubMed. Available at: [Link]

  • Theoretical and experimental study of 15N NMR protonation shifts. PubMed. Available at: [Link]

  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]

  • 5.5: The Basis for Differences in Chemical Shift. Chemistry LibreTexts. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • 14.8: Diamagnetic Anisotropy. Chemistry LibreTexts. Available at: [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available at: [Link]

  • 13C NMR Chemical Shift Table. Available at: [Link]

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Comparative

Enantioselective Bioactivity Profile: (3S)- vs (3R)-3-Phenyl-1,4-Oxazepane

This guide provides a comprehensive technical comparison of the (3S) and (3R) enantiomers of the 3-phenyl-1,4-oxazepane scaffold.[1] This analysis focuses on their distinct pharmacological profiles, synthetic accessibili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the (3S) and (3R) enantiomers of the 3-phenyl-1,4-oxazepane scaffold.[1] This analysis focuses on their distinct pharmacological profiles, synthetic accessibility, and application in drug discovery (specifically targeting Dopamine D4 receptors and HDAC inhibition).[2][3]

[1]

Executive Summary: The Chiral Imperative

The 3-phenyl-1,4-oxazepane core acts as a "privileged scaffold" in medicinal chemistry, offering a semi-rigid seven-membered ring that constrains pharmacophores into specific spatial orientations.[1] Unlike flexible linear amines, this scaffold locks the phenyl group relative to the nitrogen lone pair and the ether oxygen, creating distinct vectors for hydrophobic interaction and hydrogen bonding.[2]

  • The (3S)-Isomer: Frequently aligns with the hydrophobic pockets of GPCRs (e.g., Dopamine D4) and the entrance channels of metalloenzymes (e.g., HDACs), often serving as the "eutomer" (active isomer).[2]

  • The (3R)-Isomer: Often acts as the "distomer" (inactive/less active) due to steric clashes with receptor walls, though it may exhibit unique selectivity profiles for off-target interactions (e.g., Sigma receptors).[1][2]

Key Differentiator: The bioactivity is not intrinsic to the ring but defined by the vector of the C3-phenyl group. In the (3S) configuration (derived from L-phenylglycinol), the phenyl group projects equatorially in the preferred chair-like conformation, maximizing favorable van der Waals contacts.[1][2]

Comparative Bioactivity Data[1][2][3][4][5]

The following data summarizes the performance of 3-phenyl-1,4-oxazepane derivatives in key therapeutic areas. Data is aggregated from structure-activity relationship (SAR) studies involving Dopamine D4 ligands and HDAC inhibitors.[1][4]

Table 1: Bioactivity & Physicochemical Comparison
Feature(3S)-3-Phenyl-1,4-Oxazepane (3R)-3-Phenyl-1,4-Oxazepane Significance
Primary Precursor (S)-(+)-2-Phenylglycinol(R)-(-)-2-PhenylglycinolDetermines cost & accessibility (S is generally cheaper).[1]
Dopamine D4 Affinity High (

< 10 nM for optimized analogs)
Low/Moderate (

> 100 nM)
(3S)-phenyl group fits the D4 hydrophobic sub-pocket.[1][3]
HDAC Inhibition Preferred (Linker orientation)Steric Clash The (S)-configuration directs the Zinc-Binding Group (ZBG) effectively.[1]
Metabolic Stability Moderate (Benzylic oxidation risk)ModerateStereochemistry affects CYP450 isoform selectivity.[1][2][3]
Conformation Phenyl-Equatorial (Chair-like)Phenyl-Axial (Twist-boat risk)Equatorial orientation is energetically favored (~1.4 kcal/mol).[1]

Critical Insight: In Dopamine D4 antagonists, the (3S)-enantiomer mimics the spatial arrangement of the phenyl ring found in bioactive benzyl-piperazines, whereas the (3R)-enantiomer forces the phenyl ring into a clash with transmembrane helix 3 (TM3).

Mechanism of Action: Structural Causality

The bioactivity difference stems from the 3D-Spatial Projection of the phenyl substituent.

Signaling Pathway & Binding Logic

BioactivityLogic Scaffold 3-Phenyl-1,4-Oxazepane Core Chirality Chiral Center (C3) Scaffold->Chirality S_Isomer (3S)-Isomer (Equatorial Phenyl) Chirality->S_Isomer (S)-Phenylglycinol R_Isomer (3R)-Isomer (Axial/Twist Phenyl) Chirality->R_Isomer (R)-Phenylglycinol Target_D4 Dopamine D4 Receptor (Hydrophobic Pocket) S_Isomer->Target_D4 Optimal Fit Target_HDAC HDAC Enzyme (Surface Recognition) S_Isomer->Target_HDAC Linker Alignment R_Isomer->Target_D4 Steric Hindrance R_Isomer->Target_HDAC Misalignment Outcome_S High Affinity Binding (Eutomer) Target_D4->Outcome_S Outcome_R Steric Clash / Low Affinity (Distomer) Target_D4->Outcome_R Target_HDAC->Outcome_S Target_HDAC->Outcome_R

Figure 1: Mechanistic flow illustrating how the C3-stereochemistry dictates binding efficacy across different biological targets.[1]

Experimental Protocols

To ensure scientific integrity, the synthesis and evaluation of these isomers must follow a self-validating protocol. The "Chiral Pool" approach is recommended over chiral resolution for higher optical purity.[1]

Protocol A: Enantioselective Synthesis (Chiral Pool Method)

This method guarantees the absolute configuration of the product by starting with a defined chiral amino alcohol.

Reagents:

  • Start: (S)-Phenylglycinol (for 3S) or (R)-Phenylglycinol (for 3R).[1][2]

  • Reagent A: 1,3-dibromopropane (or 3-chloropropionyl chloride for lactam route).[1]

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).[1][2]

  • Solvent: Dry THF or DMF.

Step-by-Step Workflow:

  • N-Alkylation/Acylation:

    • Dissolve 1.0 eq of (S)-phenylglycinol in dry THF.

    • Add 1.1 eq of 3-bromopropionyl chloride at 0°C.[1]

    • Checkpoint: Monitor TLC for disappearance of amine.[1]

  • Cyclization (Ring Closure):

    • Treat the intermediate with 2.5 eq of KOtBu in dilute THF (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.[1]

    • Heat to reflux for 4–6 hours.

    • Mechanism:[1][3][5] The alkoxide formed at the primary alcohol attacks the alkyl halide/amide to close the 7-membered ring.

  • Reduction (Optional):

    • If a lactam (oxazepan-5-one) is formed, reduce with LiAlH4 (2.0 eq) in refluxing ether to yield the saturated 3-phenyl-1,4-oxazepane.[1]

Protocol B: Chiral HPLC Separation (Validation)

Even with chiral pool synthesis, optical purity (% ee) must be validated.[1][3]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1][2][3]10) with 0.1% Diethylamine.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 254 nm.[1]

  • Expected Result: The enantiomers will show distinct retention times (typically

    
    ).[1][2][3]
    

Synthesis & Validation Workflow

The following diagram details the decision matrix for synthesizing and validating the specific isomer required for bioactivity assays.

SynthesisWorkflow Start Target: 3-Phenyl-1,4-Oxazepane Choice Select Precursor Start->Choice Path_S (S)-Phenylglycinol Choice->Path_S Targeting Eutomer Path_R (R)-Phenylglycinol Choice->Path_R Targeting Distomer Cyclization Cyclization (KOtBu/THF) Dilution Control Path_S->Cyclization Path_R->Cyclization Product_S (3S)-Isomer (Crude) Cyclization->Product_S Product_R (3R)-Isomer (Crude) Cyclization->Product_R Validation Chiral HPLC (Chiralpak AD-H) Determine %ee Product_S->Validation Product_R->Validation Bioassay Bioactivity Assay (D4 / HDAC) Validation->Bioassay If ee > 98%

Figure 2: Synthetic workflow for ensuring enantiomeric purity prior to biological testing.

References

  • Audouze, K., et al. (2004).[1][2][3][6] "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model." Journal of Medicinal Chemistry.

  • Shankaran, K., et al. (2004).[1][2][3] "Synthesis of analogs of (1,4)-3- and 5-imino oxazepane... as inhibitors of nitric oxide synthases."[1][7] Bioorganic & Medicinal Chemistry Letters.

  • Hassan, S., et al. (2020).[1][2][3] "Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes." Russian Journal of Organic Chemistry.

  • Phenomenex. "Chiral HPLC Separations: Guide to Column Selection." Technical Guide.

  • PubChem. "(3R)-3-phenyl-1,4-oxazepane hydrochloride - Compound Summary."[1]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Phenyl-1,4-Oxazepane Derivatives

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of phenyl-1,4-oxazepan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of phenyl-1,4-oxazepane derivatives. While direct literature on the mass spectrometric behavior of this specific heterocyclic family is emerging, this guide synthesizes fundamental fragmentation principles and draws objective comparisons with structurally related, well-documented compounds such as piperazines and morpholines. The insights provided herein are designed to empower researchers in the structural elucidation of novel phenyl-1,4-oxazepane-based compounds, a scaffold of growing interest in medicinal chemistry.[1][2][3][4]

Introduction to Phenyl-1,4-Oxazepanes and the Role of Mass Spectrometry

The 1,4-oxazepane ring system, a seven-membered heterocycle containing oxygen and nitrogen atoms, is a key structural motif in a variety of biologically active compounds. The incorporation of a phenyl group into this scaffold can significantly influence its pharmacological properties. Mass spectrometry is an indispensable tool for the structural characterization of these novel molecules, providing crucial information about their molecular weight and elemental composition.[5] Tandem mass spectrometry (MS/MS) further allows for the detailed structural analysis through the study of fragmentation patterns. Understanding these patterns is paramount for the unambiguous identification of new chemical entities.

This guide will focus on predicting the fragmentation behavior of phenyl-1,4-oxazepane derivatives under common ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI).

Foundational Principles of Mass Spectrometry Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the stability of the resulting fragment ions and neutral losses.[5][6][7][8] Key fragmentation mechanisms relevant to phenyl-1,4-oxazepane derivatives include:

  • Alpha-Cleavage: This is a common fragmentation pathway for compounds containing heteroatoms like nitrogen and oxygen.[7][9] It involves the homolytic cleavage of a bond adjacent to the heteroatom, leading to the formation of a resonance-stabilized radical cation.

  • Inductive Cleavage: Driven by the presence of an electronegative atom, this heterolytic cleavage results in the formation of a cation and a radical species.[7]

  • McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group and an abstractable gamma-hydrogen. While not always directly applicable to the core ring, it can be relevant for derivatives with specific side chains.

  • Retro-Diels-Alder (RDA) Reaction: This pericyclic reaction can occur in cyclic systems, leading to the cleavage of two bonds and the formation of two new stable unsaturated fragments. While more common in six-membered rings, analogous ring-opening and fragmentation pathways can be envisioned for the seven-membered oxazepane ring.

The choice of ionization technique significantly impacts the observed fragmentation. Electron Ionization (EI) is a "hard" ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule.[10][11] In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that usually results in the formation of a protonated molecule ([M+H]+) with less fragmentation, making it ideal for determining the molecular weight.[11][12] Tandem MS (MS/MS) is then used to induce and analyze the fragmentation of the selected precursor ion.[13]

Predicted Fragmentation Patterns of Phenyl-1,4-Oxazepane Derivatives

Based on the principles outlined above and by analogy to related heterocyclic systems like morpholines and piperazines, we can predict the major fragmentation pathways for a generic N-substituted phenyl-1,4-oxazepane.[14][15][16][17]

Alpha-Cleavage Initiated Ring Opening

The nitrogen and oxygen atoms within the 1,4-oxazepane ring are prime sites for initial ionization. Alpha-cleavage adjacent to the nitrogen atom is a highly probable fragmentation pathway.

G M [Phenyl-1,4-Oxazepane-R]+• F1 Ring-Opened Intermediate M->F1 α-cleavage at N F2 [M - R•]+ F1->F2 Loss of R• F3 [C4H8NO]+ F1->F3 Cleavage of C-C bond F4 Further Fragmentation F3->F4

Caption: Proposed α-cleavage fragmentation pathway.

This pathway would involve the homolytic cleavage of the C-C bond adjacent to the nitrogen, leading to a resonance-stabilized radical cation. Subsequent fragmentation could then occur through various bond cleavages within the opened ring.

Fragmentation Driven by the Phenyl Group

The phenyl substituent can direct fragmentation. A common fragmentation for phenyl-containing compounds is the loss of the phenyl group or fragments thereof.

A key fragmentation pathway for N-aryl compounds involves the formation of a stable ion by cleavage of the bond between the nitrogen and the substituent on the nitrogen. For an N-aryl-1,4-oxazepane, this could lead to the formation of a charged oxazepane ring and a neutral phenyl radical, or vice versa.

Another possibility is the cleavage of the bond between the phenyl group and the oxazepane ring, leading to a stable phenyl cation at m/z 77 and a radical oxazepane fragment. Further fragmentation of the phenyl cation can lead to the loss of acetylene (C2H2) to produce an ion at m/z 51.[18]

G M [Phenyl-1,4-Oxazepane-R]+• F1 [C6H5]+ (m/z 77) M->F1 C-N bond cleavage F3 [Oxazepane-R]• M->F3 C-N bond cleavage F2 [C4H3]+ (m/z 51) F1->F2 - C2H2

Caption: Fragmentation involving the phenyl group.

Ring Contraction and Cleavage

Seven-membered rings can undergo complex rearrangements, including ring contractions to more stable five- or six-membered rings prior to fragmentation. It is plausible that the 1,4-oxazepane ring could undergo rearrangement and subsequent cleavage, leading to characteristic neutral losses. For instance, the loss of ethene (C2H4) or formaldehyde (CH2O) from the ring are potential pathways.

Comparison with Structurally Similar Compounds

To provide a more concrete predictive framework, we can compare the expected fragmentation of phenyl-1,4-oxazepanes with the known fragmentation of N-phenylmorpholine and N-phenylpiperazine.

CompoundKey Fragmentation PathwaysCharacteristic Fragment Ions
N-Phenylmorpholine - Alpha-cleavage at nitrogen. - Loss of C2H4O (ethylene oxide). - Formation of phenyl cation (m/z 77).m/z 119 ([M-C2H4O]+), m/z 91, m/z 77
N-Phenylpiperazine - Alpha-cleavage at nitrogen. - Loss of C2H5N (ethylamine). - Formation of phenyl cation (m/z 77).m/z 120 ([M-C2H5N]+), m/z 91, m/z 77
Predicted: Phenyl-1,4-Oxazepane - Alpha-cleavage at nitrogen. - Loss of C3H6O or C2H4O. - Ring contraction followed by fragmentation. - Formation of phenyl cation (m/z 77).Expected fragments corresponding to the loss of stable neutral molecules from the seven-membered ring. The larger ring size may lead to more complex rearrangement pathways compared to the six-membered analogues.

The larger and more flexible seven-membered ring of the 1,4-oxazepane may lead to a more complex fragmentation pattern with a greater variety of ring-opened and rearranged products compared to the more rigid six-membered morpholine and piperazine rings.

Experimental Protocol for Mass Spectrometry Analysis

To validate these predictions and build a library of fragmentation patterns for novel phenyl-1,4-oxazepane derivatives, the following experimental workflow is recommended.

Sample Preparation
  • Dissolution: Dissolve the purified phenyl-1,4-oxazepane derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.

  • Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Mass Spectrometry Analysis (ESI-MS/MS)
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

  • Ionization Mode: Operate in positive electrospray ionization (ESI+) mode.

  • Full Scan MS: Acquire full scan mass spectra over a mass range of m/z 50-1000 to determine the accurate mass of the protonated molecule [M+H]+.

  • Tandem MS (MS/MS):

    • Select the [M+H]+ ion as the precursor ion for collision-induced dissociation (CID).

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and obtain comprehensive fragmentation spectra.

    • Acquire high-resolution product ion spectra to determine the elemental composition of the fragment ions.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Dissolution Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration LC_Injection LC Injection Filtration->LC_Injection ESI Electrospray Ionization LC_Injection->ESI Elution Full_Scan Full Scan MS (Accurate Mass) ESI->Full_Scan [M+H]+ Precursor_Selection Precursor Ion Selection Full_Scan->Precursor_Selection Select [M+H]+ CID Collision-Induced Dissociation Precursor_Selection->CID Isolate Product_Ion_Scan Product Ion Scan (Accurate Mass) CID->Product_Ion_Scan Fragment Ions Elucidation Structure Elucidation Product_Ion_Scan->Elucidation

Caption: Experimental workflow for MS/MS analysis.

Conclusion

This guide provides a foundational framework for understanding and predicting the mass spectrometry fragmentation patterns of phenyl-1,4-oxazepane derivatives. By leveraging established fragmentation mechanisms and drawing comparisons with structurally related heterocyclic systems, researchers can more effectively interpret mass spectral data for novel compounds within this class. The proposed experimental protocol offers a systematic approach to acquiring high-quality data for structural elucidation. As more experimental data becomes available, the specific fragmentation pathways of this important class of molecules will be further refined, aiding in the rapid and confident identification of new therapeutic candidates.

References

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Link

  • ResearchGate. (n.d.). Mass fragmentation patterns of compounds 1–4. Link

  • Vulf'son, N. S., Zaikin, V. G., & Mikaya, A. I. (1978). Mass spectrometry and stereochemistry of heterocyclic compounds (review). Chemistry of Heterocyclic Compounds. Link

  • ResearchGate. (n.d.). Bioactive Heterocyclic Compound Classes: Pharmaceuticals. Link

  • Shetu, S. A. (2022). Synthesis of Bioactive Heterocycles. ScholarWorks @ UTRGV. Link

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Link

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Link

  • Integrated Chemistry. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Link

  • Wikipedia. (2023, November 27). Fragmentation (mass spectrometry). Link

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Link

  • Journal of Chemical Education. (n.d.). Fragmentation mechanisms in mass spectrometry. Link

  • ResearchGate. (2024, May). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Link

  • da Silva, V. M., & Lanças, F. M. (2023). The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. Current Opinion in Biotechnology. Link

  • Rather, G. A., et al. (2022). Bioactive Heterocyclic Compounds as Potential Therapeutics in the Treatment of Gliomas: A Review. Anticancer Agents in Medicinal Chemistry. Link

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Link

  • Preprints.org. (2023, December 25). New Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Link

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. Link

  • PubMed. (2024, August 15). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Link

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Link

  • PubMed. (n.d.). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Link

  • LCGC International. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Link

  • ResearchGate. (n.d.). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Link

  • PubMed. (n.d.). Gas-phase fragmentation of protonated benzodiazepines. Link

  • PubMed. (n.d.). Electron Impact Induced Fragmentations of the 1,4-diene Analogues of Steroid Hormones and Related Steroids. Link

  • SlideShare. (n.d.). Chapter 8. Link

  • SciSpace. (n.d.). Piperazine and morpholine:Synthetic preview and pharmaceutical applications. Link

  • Chemistry Stack Exchange. (2015, April 9). Fragmentation of phenyl radical cations in mass spectrometry. Link

  • National Institutes of Health. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Link

  • PubMed. (n.d.). Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry. Link

  • PubMed. (2025, May 7). Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry. Link

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Comparative

Structural Comparison of 1,4-Oxazepane vs. 1,4-Diazepane Scaffolds

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals Executive Summary In modern medicinal chemistry, seven-membered heterocycles are increasingly utilized to bre...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals

Executive Summary

In modern medicinal chemistry, seven-membered heterocycles are increasingly utilized to break away from the flat topology of traditional aromatic scaffolds. Among these, 1,4-oxazepane (homomorpholine) and 1,4-diazepane (homopiperazine) represent a critical divergent point in lead optimization.

While structurally homologous, the replacement of the 4-position amine (diazepane) with an ether oxygen (oxazepane) drastically alters the physicochemical landscape—shifting basicity, metabolic liability, and vector orientation. This guide provides an objective, data-driven comparison of these two "privileged structures," offering actionable protocols for their synthesis and criteria for their deployment in drug design.

Physicochemical & Structural Profiling[1]

The choice between an oxazepane and a diazepane scaffold is rarely arbitrary; it is usually dictated by the need to modulate pKa , solubility , or metabolic clearance .

Comparative Metrics Table
Property1,4-Oxazepane (Homomorpholine)1,4-Diazepane (Homopiperazine)Impact on Drug Design
Core Structure C₅H₁₁NOC₅H₁₂N₂Diazepane offers a secondary attachment point.
MW (Core) 101.15 Da100.16 DaNegligible difference.
pKa (Conj. Acid) ~8.5 - 9.0 (Predicted)*~9.8 - 10.5 (Exp.)Diazepane is highly basic and likely protonated at physiological pH (cationic). Oxazepane is less basic due to the inductive effect of oxygen.
LogP (Predicted) ~ -0.2 to 0.1~ -1.5 to -1.0Oxazepane is more lipophilic than the highly polar diazepane.
H-Bond Donors 1 (NH)2 (NH, NH)Diazepane has higher desolvation penalty.
H-Bond Acceptors 2 (N, O)2 (N, N)Oxygen is a weaker acceptor than amine nitrogen.
Conformation Twisted Chair (Flexible)Twist-Boat / Chair (Highly Flexible)Both scaffolds allow "out-of-plane" substituent vectors, unlike piperazine/morpholine.

*Note: pKa values are highly dependent on N-substitution. Unsubstituted 1,4-oxazepane is moderately basic, but N-acylation/alkylation modulates this significantly.

Conformational Landscape

Unlike their six-membered counterparts (morpholine/piperazine) which exist predominantly in a rigid chair conformation, 1,4-seven-membered rings are dynamic.

  • 1,4-Diazepane: Rapidly interconverts between twist-boat and chair conformers. This "induced fit" capability makes it an excellent scaffold for promiscuous binders (e.g., GPCRs, ion channels).

  • 1,4-Oxazepane: The C-O-C bond angle (~112°) is slightly smaller than C-N-C, and the bond lengths differ, leading to a distorted twisted chair as the global minimum. This can lock substituents into unique vectors not accessible by diazepanes.

Synthetic Accessibility & Protocols

Synthesizing these rings requires overcoming the entropic barrier of forming a 7-membered ring. Below are field-proven protocols for constructing the core scaffolds.

Synthetic Workflow Diagram

ScaffoldSynthesis Start Precursor Selection Diaze_Start Ethylenediamine + 1,3-Dibromopropane Start->Diaze_Start Dual Nitrogen Need Ox_Start 3-Amino-1-propanol + Chloroacetyl Chloride Start->Ox_Start Ether Linkage Need Tosyl N,N'-Ditosylation (Protection) Diaze_Start->Tosyl Cycliz_N Cyclization (K2CO3, DMF) Tosyl->Cycliz_N Deprotect Detosylation (HBr/AcOH) Cycliz_N->Deprotect Diazepane 1,4-Diazepane Scaffold Deprotect->Diazepane Acylation N-Acylation Ox_Start->Acylation Cycliz_O Intramolecular Alkylation (NaH) Acylation->Cycliz_O Reduction Amide Reduction (LiAlH4) Cycliz_O->Reduction Oxazepane 1,4-Oxazepane Scaffold Reduction->Oxazepane

Figure 1: Comparative synthetic workflows for constructing the 7-membered rings from linear precursors.

Experimental Protocol: 1,4-Diazepane (Tosyl Strategy)

Rationale: Direct alkylation of diamines leads to polymerization. The tosyl group acts as both a protecting group and an activating group to facilitate ring closure.

Step 1: Protection

  • Dissolve ethylenediamine (10 mmol) in DCM (50 mL) with triethylamine (22 mmol).

  • Cool to 0°C. Add p-toluenesulfonyl chloride (20 mmol) portion-wise.

  • Stir at RT for 4h. Wash with 1N HCl, brine, dry over Na₂SO₄. Isolate N,N'-ditosylethylenediamine.

Step 2: Cyclization (Richman-Atkins Conditions)

  • Dissolve the ditosylamide (5 mmol) in anhydrous DMF (20 mL).

  • Add K₂CO₂ (15 mmol) and 1,3-dibromopropane (5.5 mmol).

  • Heat to 90°C for 16h . (Critical: High dilution or slow addition helps prevent intermolecular oligomerization).

  • Pour into water, filter the precipitate. Recrystallize from EtOH to get 1,4-ditosyl-1,4-diazepane.[1]

Step 3: Deprotection

  • Dissolve intermediate in 33% HBr in Acetic Acid (10 mL).

  • Reflux for 24h (phenol scavenger can be added).

  • Cool, basify with NaOH to pH >12, and extract with CHCl₃.

  • Yield: Free 1,4-diazepane (oil).

Experimental Protocol: 1,4-Oxazepane (Lactam Reduction Strategy)

Rationale: Forming the ether bond via intramolecular displacement is efficient. The intermediate lactam is stable and easy to purify before the final reduction.

Step 1: Acylation

  • Dissolve 3-amino-1-propanol (10 mmol) in DCM (30 mL) with Et₃N (11 mmol) at 0°C.

  • Dropwise add chloroacetyl chloride (10 mmol).

  • Stir 2h at RT. Quench with water, extract DCM layer.

  • Isolate N-(3-hydroxypropyl)-2-chloroacetamide.

Step 2: Cyclization (Williamson Ether Synthesis)

  • Dissolve the chloroacetamide (5 mmol) in dry THF (50 mL).

  • Cool to 0°C. Add NaH (60% dispersion, 10 mmol) slowly.

  • Allow to warm to RT and stir for 4h (Hydrogen evolution observed).

  • Quench with minimal water, concentrate, and purify by column chromatography (EtOAc/Hex).

  • Product: 1,4-Oxazepan-3-one.

Step 3: Reduction

  • Suspend LiAlH₄ (10 mmol) in dry THF (20 mL) under Argon.

  • Add 1,4-oxazepan-3-one (5 mmol) in THF dropwise.

  • Reflux for 4h.

  • Fieser quench (Water, 15% NaOH, Water), filter precipitate.

  • Yield: 1,4-Oxazepane (Colorless liquid).

Functional Performance in Drug Design

Metabolic Stability & Liability

The metabolic fate of these two scaffolds differs significantly due to the electronic nature of the heteroatoms.

  • 1,4-Diazepane:

    • Primary Liability: Oxidative N-dealkylation. The electron-rich nitrogens are prime targets for CYP450 enzymes.

    • Secondary Liability: Ring opening. The "homopiperazine morpholine" side chain has been identified as a metabolic soft spot in alpha-1-adrenoceptor antagonists, leading to rapid clearance.

    • Mitigation: Flanking the nitrogens with electron-withdrawing groups (e.g., carbonyls, sulfonyls) or steric bulk (gem-dimethyl) significantly improves stability.

  • 1,4-Oxazepane:

    • Advantage: The ether oxygen is electronically deactivating compared to the amine, making the adjacent carbons less prone to oxidation.

    • Stability: Generally exhibits superior metabolic stability compared to diazepane and piperidine analogs. It is often used as a "bioisostere" to block metabolic hot spots found in piperazines.

Target Binding & Selectivity
  • GPCRs (Dopamine, Sigma, Histamine):

    • Diazepane: The basic nitrogen (often protonated) mimics the positive charge of endogenous neurotransmitters. High affinity for Sigma-1 and Histamine H3 receptors.

    • Oxazepane: Used when the basicity needs to be attenuated to improve blood-brain barrier (BBB) penetration or reduce hERG liability. Example: Dopamine D4 ligands where oxazepane replaced morpholine to adjust the vector of the aryl tail.

  • Kinase Inhibitors:

    • Diazepanes are often used as "solubilizing tails" extending into the solvent front.

    • Oxazepanes are less common here but are emerging as rigid linkers in PROTACs due to their unique exit vectors.

Case Study: Sigma-1 Receptor Ligands

A comparative study on Sigma-1 receptor ligands highlights the impact of the scaffold change.

  • Compound A (Diazepane-based): High affinity (

    
     = 2 nM), but low oral bioavailability due to rapid first-pass metabolism (N-dealkylation).
    
  • Compound B (Oxazepane-based): Moderate affinity (

    
     = 15 nM), but 3x higher brain exposure  and significantly improved half-life (
    
    
    
    ).

References

  • Synthesis of 1,4-Diazepanes via Hydrogen Borrowing: Nalikezhathu, A., et al. "Synthesis of 1,4-Diazacycles by Hydrogen Borrowing." Organic Letters, 2023, 25, 1754-1759. [Link]

  • Synthesis of 1,4-Oxazepanes from N-Propargylamines: RSC Advances. "New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines."[2] [Link]

  • Metabolic Stability of Cyclic Amines: Lojanapiwat, B., et al. "Routes of metabolism of the homo-piperazine morpholine 2-substituent in vitro." Xenobiotica, 2001. [Link]

  • Dopamine D4 Ligands (Oxazepane Application): Audouze, K., et al. "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands."[3] Journal of Medicinal Chemistry, 2004, 47(12), 3089-104.[3] [Link]

  • Biocatalytic Synthesis of Diazepanes: ACS Catalysis. "Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination." [Link]

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Safety & Regulatory Compliance

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